molecular formula C23H17F3N2O4S B11465710 4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11465710
M. Wt: 474.5 g/mol
InChI Key: FARXSTDFGPOTIC-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of benzodioxole, trifluoromethyl, and thienopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to target microtubules, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest at the S phase . This ultimately induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H17F3N2O4S

Molecular Weight

474.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H17F3N2O4S/c1-11-19-15(12-5-6-16-17(7-12)32-10-31-16)9-18(29)28-22(19)33-20(11)21(30)27-14-4-2-3-13(8-14)23(24,25)26/h2-8,15H,9-10H2,1H3,(H,27,30)(H,28,29)

InChI Key

FARXSTDFGPOTIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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